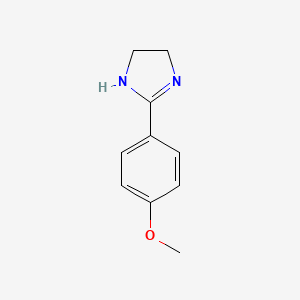

2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole

描述

2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole is a heterocyclic organic compound that features an imidazole ring substituted with a 4-methoxyphenyl group

准备方法

合成路线和反应条件

2-(4-甲氧基苯基)-4,5-二氢-1H-咪唑的合成通常涉及在酸性条件下,将4-甲氧基苯甲醛与乙二胺缩合。反应通过形成席夫碱中间体进行,然后环化为咪唑环。 反应条件通常包括使用乙醇或甲醇等溶剂以及乙酸等催化剂 .

工业生产方法

这种化合物的工业生产方法可能涉及类似的合成路线,但经过优化,适合大规模生产。 这包括使用连续流动反应器和更有效的催化剂来提高产率并缩短反应时间 .

化学反应分析

反应类型

2-(4-甲氧基苯基)-4,5-二氢-1H-咪唑可以发生各种化学反应,包括:

氧化: 该化合物可以被氧化成相应的咪唑衍生物。

还原: 还原反应可以生成二氢咪唑衍生物。

取代: 苯环或咪唑环上可以发生亲电和亲核取代反应.

常用试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 硼氢化钠和氢化铝锂是常用的还原剂。

主要产物

科学研究应用

Biological and Pharmacological Applications

Imidazoline derivatives, including 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole, are noted for their extensive biological activities. Key applications include:

- Antihypertensive Activity : These compounds have been shown to exhibit significant antihypertensive effects. Studies indicate that imidazolines can modulate vascular resistance and influence blood pressure regulation through various mechanisms .

- Antihyperglycemic Effects : Research has demonstrated that imidazoline derivatives can lower blood glucose levels, making them potential candidates for diabetes management .

- Antidepressant Properties : Some studies suggest that these compounds may have antidepressant effects, potentially through their interaction with neurotransmitter systems in the brain .

- Antihypercholesterolemic Effects : They have also been identified as having the potential to reduce cholesterol levels, which is crucial for cardiovascular health .

- Anti-inflammatory Activities : The anti-inflammatory properties of imidazolines make them relevant in treating conditions characterized by inflammation .

Synthetic Applications

In addition to their biological significance, this compound serves as a valuable synthetic intermediate in organic chemistry:

- Catalysts in Organic Reactions : Imidazolines are often utilized as catalysts in various organic reactions, facilitating the formation of complex molecules with high specificity and yield. Their unique structural features allow them to stabilize transition states during chemical reactions .

- Building Blocks for Drug Development : The compound acts as a building block for synthesizing more complex pharmaceutical agents, contributing to drug discovery and development efforts .

Structural Insights

The structural characteristics of this compound enhance its functionality. The compound exhibits a planar arrangement with a dihedral angle of approximately 14.86° between the benzene and imidazole rings. This configuration is important for its biological activity as it influences molecular interactions with biological targets .

Several studies have documented the applications of this compound:

- Antihypertensive Study : A study demonstrated that this compound effectively reduced blood pressure in hypertensive animal models, suggesting its potential for developing new antihypertensive medications .

- Diabetes Management Research : Clinical trials indicated that imidazoline derivatives could significantly lower fasting blood glucose levels in diabetic patients, highlighting their therapeutic potential in managing diabetes .

- Synthesis of Novel Compounds : Researchers have successfully used this compound as a precursor to synthesize new derivatives with enhanced biological activity, showcasing its role in drug development .

作用机制

2-(4-甲氧基苯基)-4,5-二氢-1H-咪唑的作用机制涉及它与各种分子靶标的相互作用。该化合物可以与特定的酶或受体结合,调节它们的活性。 例如,它可能通过与酶的活性位点结合来抑制某些酶,从而阻断底物的进入 .

相似化合物的比较

类似化合物

- 2-(4-甲氧基苯基)-1H-咪唑

- 2-(4-甲氧基苯基)-4,5-二氢-1H-吡唑

- 2-(4-甲氧基苯基)-4,5-二氢-1H-三唑

独特性

2-(4-甲氧基苯基)-4,5-二氢-1H-咪唑之所以独特,是因为它具有独特的取代模式,并且同时存在咪唑环和甲氧基苯基基团。 这种组合赋予了它独特的化学和生物学特性,使其成为各种应用的宝贵化合物 .

生物活性

2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

- Molecular Formula : CHNO

- Molar Mass : 180.22 g/mol .

Biological Activity Overview

Research has demonstrated that this compound exhibits various biological activities, including antihypertensive effects and potential anticancer properties.

Antihypertensive Activity

A study focused on the synthesis and evaluation of new imidazoline derivatives, including this compound, highlighted its affinity for imidazoline binding sites (IBS) and adrenergic receptors. The compound showed promising results in reducing mean arterial blood pressure (MAP) in spontaneously hypertensive rats, indicating its potential as an antihypertensive agent .

Anticancer Properties

Recent investigations into the compound's anticancer activity revealed that it can inhibit p53-MDM2 interactions, which is crucial for cancer cell proliferation. Compounds derived from this compound were shown to significantly upregulate p53 levels in various cancer cell lines, suggesting a mechanism for inducing apoptosis in tumor cells .

The biological activity of this compound is attributed to its structural features that allow it to interact with specific biological targets:

- Inhibition of Enzyme Activity : The compound has been shown to inhibit the enzyme lipoxygenase (ALOX15), which is involved in inflammatory processes. The IC values indicate a moderate inhibitory effect compared to other tested compounds .

- Modulation of Protein Interactions : By affecting the p53-MDM2 pathway, the compound promotes the accumulation of p53 and p21 proteins, which are vital for cell cycle regulation and apoptosis .

Table 1: Biological Activity Summary

| Activity Type | Effect | Reference |

|---|---|---|

| Antihypertensive | Reduces MAP in hypertensive rats | |

| Anticancer | Upregulates p53 in cancer cell lines | |

| Enzyme Inhibition | Moderate inhibition of ALOX15 |

Table 2: IC Values for ALOX15 Inhibition

| Compound | IC (µM) |

|---|---|

| This compound | 0.010 - 0.032 |

| Reference Compound (Nutlin-3a) | <0.001 |

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Hypertension Treatment : In a controlled study with spontaneously hypertensive rats, administration of the compound resulted in a statistically significant reduction in blood pressure over a four-week period. The study concluded that this compound could serve as a lead for developing new antihypertensive drugs .

- Cancer Cell Line Studies : A series of experiments conducted on RKO cells demonstrated that treatment with derivatives of this compound led to increased levels of apoptotic markers such as cleaved PARP and significant alterations in cell viability assays. These findings suggest its potential as an anticancer agent targeting wild-type p53 tumors .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. A base-promoted approach using amidines and ketones under transition-metal-free conditions is effective for forming the dihydroimidazole core . Optimization involves controlling temperature (60–100°C), solvent choice (e.g., ethanol or DMF), and stoichiometric ratios of reagents. For example, using 4-methoxyphenyl-substituted precursors with reducing agents like sodium borohydride can enhance yield . Reaction monitoring via TLC or HPLC ensures purity, and recrystallization from ethanol/water mixtures improves crystallinity.

Q. How is the crystal structure of this compound determined, and what analytical techniques are essential?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation of a saturated solution in methanol. Data collection using a Bruker SMART APEX CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å) and refinement via SHELXL provide structural parameters. Key challenges include resolving disorder in the methoxyphenyl group and ensuring hydrogen-bonding networks are accurately modeled . ORTEP-3 is recommended for visualizing thermal ellipsoids and intermolecular interactions.

Q. What spectroscopic methods are used to characterize this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Peaks for the dihydroimidazole ring appear at δ ~2.5–3.5 ppm (CH₂) and δ ~6.8–7.2 ppm (aromatic protons) .

- IR : Stretching vibrations at ~1666 cm⁻¹ (C=N) and ~3448 cm⁻¹ (NH) confirm the imidazole backbone .

- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak ([M+H]⁺) at m/z 205.1104 (calculated for C₁₀H₁₃N₂O⁺) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate reaction mechanisms involving this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level models reaction pathways. For example, the formation of copper(II) complexes with imidazole derivatives involves ligand exchange steps, where Gibbs free energy (ΔG) calculations identify rate-limiting steps . Solvent effects are incorporated via the PCM model. Graphical analysis of frontier molecular orbitals (HOMO/LUMO) predicts reactivity sites .

Q. How do structural modifications (e.g., substituent effects) influence biological activity?

- Methodological Answer : Substituents on the phenyl ring alter electron density and hydrogen-bonding capacity. For instance:

- Methoxy Group : Enhances lipophilicity and bioavailability, critical for CNS penetration .

- Halogen Substitution : Increases antimicrobial potency but may reduce solubility.

Comparative studies using SAR (Structure-Activity Relationship) models and docking simulations (e.g., AutoDock Vina) against target proteins (e.g., α₂-adrenergic receptors) quantify these effects .

Q. How to resolve contradictions in reported biological activity data across studies?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, incubation times). Standardization steps:

- Dose-Response Curves : Use ≥3 biological replicates and IC₅₀ values normalized to positive controls.

- Meta-Analysis : Pool data from multiple studies (e.g., antimicrobial MIC values) and apply statistical tools (ANOVA, Tukey’s HSD) to identify outliers .

- Physicochemical Profiling : Confirm compound stability under assay conditions via HPLC-UV .

属性

IUPAC Name |

2-(4-methoxyphenyl)-4,5-dihydro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-13-9-4-2-8(3-5-9)10-11-6-7-12-10/h2-5H,6-7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPRQSQCAHSRGRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40285359 | |

| Record name | 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40285359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6302-84-7 | |

| Record name | 2-Imidazoline, 2-(p-methoxyphenyl)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41538 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40285359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-Methoxyphenyl)-2-imidazoline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F9DHG65ASB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。